(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, also known as 4-Nitro-L-phenylalanine monohydrate, is a non-canonical amino acid used as a specialized building block in chemical and biochemical synthesis. Its primary procurement value lies in its defined (S)-stereochemistry and the reactive potential of its nitro group, making it a critical precursor for creating stereochemically pure peptides, pharmaceutical intermediates, and functionalized materials. The presence of a water molecule in its crystal lattice (hydrate form) distinguishes it from its anhydrous counterpart, influencing handling and processing parameters.
Procuring a generic substitute, such as the racemic mixture ((RS)-form) or the anhydrous version, introduces significant process and performance risks. The use of a racemate in a stereospecific synthesis necessitates costly chiral separation steps or results in diastereomeric impurities that compromise the final product's efficacy and regulatory viability. The pharmacological activity of chiral molecules is often confined to a single enantiomer (the eutomer), while the other (the distomer) can be inactive or cause adverse effects. Furthermore, substituting the hydrate with the anhydrous form can alter critical process parameters; anhydrous forms are often more soluble and may have different dissolution rates than their corresponding hydrates, which can negatively impact reaction kinetics, formulation consistency, and final product stability.
In chiral synthesis, starting with the enantiomerically pure (S)-form is a mandatory procurement decision to avoid producing a 50/50 mixture of diastereomers, which would require resolution. For instance, in the synthesis of pharmaceuticals like Odanacatib, a cathepsin K inhibitor, the precise stereochemistry of the amino acid precursors is critical for biological activity. Using the racemic mixture ((RS)-4-nitrophenylalanine) would introduce an undesired stereoisomer, drastically reducing the yield of the active pharmaceutical ingredient and necessitating complex and costly chiral HPLC or crystallization-based purification steps. The use of the pure (S)-enantiomer ensures the reaction proceeds with high stereochemical integrity, maximizing the yield of the target molecule.
| Evidence Dimension | Stereochemical Purity of Starting Material |
| Target Compound Data | >98% enantiomeric purity (S-form) |
| Comparator Or Baseline | Racemic (RS)-4-nitrophenylalanine (50% S-form, 50% R-form) |
| Quantified Difference | Avoids 50% of unusable (R)-enantiomer starting material |
| Conditions | General asymmetric synthesis, peptide synthesis, or synthesis of chiral pharmaceutical intermediates. |
This directly impacts process efficiency and final product cost by eliminating the need for downstream chiral resolution, a common bottleneck in pharmaceutical manufacturing.
The choice between the hydrate and anhydrous form of a compound is a critical material selection decision based on processing requirements. While specific quantitative data for this compound is limited, the established principles of physical chemistry show that hydrates and anhydrates exhibit different solubilities and dissolution rates. Anhydrous forms are frequently more soluble in aqueous media than their hydrate counterparts because the hydration process in the crystal lattice has already occurred, making the transition to a solvated state less energetically favorable. For processes requiring controlled or slower dissolution to manage reaction kinetics or for specific formulation properties, the hydrate form can provide a process advantage over a more rapidly dissolving anhydrous solid.
| Evidence Dimension | Aqueous Solubility & Dissolution Rate |
| Target Compound Data | Lower aqueous solubility (inferred) |
| Comparator Or Baseline | Anhydrous (S)-2-Amino-3-(4-nitrophenyl)propanoic acid (Higher aqueous solubility, inferred) |
| Quantified Difference | Anhydrous forms can be 2 to 22 times more soluble than their hydrates. |
| Conditions | Aqueous-based synthesis or formulation processes at ambient temperature. |
Selecting the hydrate form provides a tool for process control, potentially avoiding issues of uncontrolled dissolution or precipitation that can occur with a more soluble anhydrous form.
The para-nitro group provides a distinct synthetic handle that is not present in substitutes like standard L-phenylalanine. This group can be cleanly reduced to a primary amine, transforming the molecule into (S)-2,4-diaminophenylpropanoic acid. Studies on the closely related 4-nitrophenol show this reduction occurs at a well-defined potential. For example, on a silver electrode at pH 2, the reduction potential is approximately -0.550 V. On a modified electrode, the reduction peak for a 4-nitrophenyl group to a 4-aminophenyl group was observed at -0.920 V (vs. Ag/AgCl). This controlled electrochemical conversion is a valuable, often milder, alternative to chemical reduction methods for synthesizing chiral amino-phenylalanine derivatives, which are important in medicinal chemistry and materials science.
| Evidence Dimension | Electrochemical Reduction Potential |
| Target Compound Data | Reduction peak at -0.920 V (vs. Ag/AgCl) for nitrophenyl group on a modified electrode |
| Comparator Or Baseline | L-Phenylalanine (Lacks an electrochemically reducible nitro group) |
| Quantified Difference | Provides a specific, electrochemically addressable functional group for transformation. |
| Conditions | Cyclic voltammetry in 0.1 M KCl solution. |
This compound is the preferred precursor for synthesizing chiral p-aminophenylalanine derivatives via electrochemical methods, offering a predictable and controllable reaction pathway.
Where the synthesis of a chiral drug requires a para-substituted phenylalanine backbone, this compound is the correct choice. Its enantiomeric purity ensures that the synthesis directly yields the desired stereoisomer, avoiding the 50% material loss and costly purification steps associated with starting from a racemic mixture.
For solid-phase or solution-phase peptide synthesis where a non-canonical residue is needed to act as a probe. The nitro group's electronic properties can be used for spectroscopic studies, or it can be reduced to an amine post-synthesis for further labeling or conjugation, a capability not offered by standard L-phenylalanine.
When the target molecule is an (S)-para-aminophenylalanine derivative, this compound serves as an ideal precursor for electrochemical synthesis. The well-defined reduction potential of the nitro group allows for a clean and controlled conversion to the amine, providing a milder alternative to traditional chemical reductants.
Acute Toxic;Irritant